C.I. 直接橙102

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

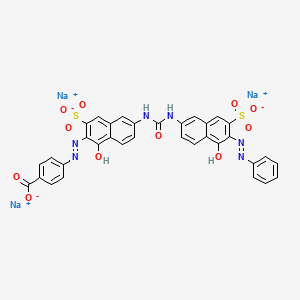

C.I. Direct Orange 102, also known as Calcomine Orange 2RS, is a synthetic dye used primarily for dyeing cellulosic fibers such as cotton, rayon, and linen. It is an anionic dye that belongs to the class of direct dyes, which are known for their ability to adhere directly to the substrate without the need for a mordant. The chemical formula of C.I. Direct Orange 102 is C34H21N6O11S2Na3, and it has a molecular weight of 822.66 g/mol .

科学研究应用

C.I. Direct Orange 102 has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator and in various analytical techniques to study chemical reactions and properties.

Biology: Employed as a biological stain to visualize cellular components and structures under a microscope.

Medicine: Investigated for its potential use in medical diagnostics and therapeutic applications.

Industry: Widely used in the textile industry for dyeing cellulosic fibers, as well as in the production of inks, plastics, and paper

作用机制

Target of Action

C.I. Direct Orange 102, also known as Calcomine Orange 2RS, is primarily used as a dyeing agent for cotton fabrics . Its primary targets are the cotton fibers, where it binds to create a vibrant orange color.

Mode of Action

The compound interacts with cotton fibers through a process known as adsorption . This process involves the dye molecules attaching themselves to the surface of the cotton fibers. The dye’s chemical structure, which includes sulfonate groups, allows it to form strong bonds with the cellulose in the cotton .

Biochemical Pathways

While the exact biochemical pathways affected by CIThe dye’s adsorption onto the cotton fiber can be influenced by various factors, including the pH of the dye bath and the presence of other chemicals .

Pharmacokinetics

The dye is highly soluble in water, which allows it to be evenly distributed throughout the dye bath and absorbed by the cotton fibers

Result of Action

The result of C.I. Direct Orange 102’s action is the production of a vibrant orange color on the dyed cotton fabric. The dye’s stability ensures that the color remains bright and resistant to washing .

Action Environment

The action of C.I. Direct Orange 102 is influenced by various environmental factors. The pH of the dye bath can affect the dye’s adsorption onto the cotton fibers . Additionally, the temperature and duration of the dyeing process can impact the depth of color achieved .

生化分析

Cellular Effects

C.I. Direct Orange 102 has been shown to have antiviral activity against a number of viruses, including human pathogens . It can be used in the diagnosis of viral infections, such as hepatitis and herpes zoster The exact cellular processes influenced by CI

Molecular Mechanism

The molecular mechanism of action of CIIt is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Direct Orange 102 involves the coupling of diazotized aromatic amines with aromatic coupling components. The general synthetic route includes the following steps:

Diazotization: Aromatic amines are diazotized using sodium nitrite and hydrochloric acid at low temperatures to form diazonium salts.

Coupling Reaction: The diazonium salts are then coupled with aromatic compounds containing hydroxyl or amino groups under alkaline conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of C.I. Direct Orange 102 involves large-scale diazotization and coupling reactions. The process is carried out in stainless steel reactors equipped with temperature control systems to maintain the required reaction conditions. The dye is then isolated by filtration, washed, and dried to obtain the final product .

化学反应分析

Types of Reactions

C.I. Direct Orange 102 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized to form different oxidation products, which may affect its color properties.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used under acidic or alkaline conditions.

Substitution: Substitution reactions often involve reagents like halogens or sulfonating agents under controlled conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the dye with altered color properties.

Reduction: Aromatic amines and other reduced products.

Substitution: Substituted derivatives with different functional groups on the aromatic rings.

相似化合物的比较

C.I. Direct Orange 102 can be compared with other direct dyes such as C.I. Direct Blue 1 and C.I. Direct Yellow 12. While all these dyes share similar properties, such as being anionic and having high substantivity for cellulosic fibers, C.I. Direct Orange 102 is unique in its specific hue and molecular structure. This uniqueness makes it particularly suitable for certain applications where specific color properties are desired .

List of Similar Compounds

- C.I. Direct Blue 1

- C.I. Direct Yellow 12

- C.I. Direct Red 28

- C.I. Direct Orange 39

- C.I. Direct Blue 80

属性

CAS 编号 |

6598-63-6 |

|---|---|

分子式 |

C34H21N6Na3O11S2 |

分子量 |

822.7 g/mol |

IUPAC 名称 |

trisodium;4-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate |

InChI |

InChI=1S/C34H24N6O11S2.3Na/c41-31-25-12-10-23(14-19(25)16-27(52(46,47)48)29(31)39-37-21-4-2-1-3-5-21)35-34(45)36-24-11-13-26-20(15-24)17-28(53(49,50)51)30(32(26)42)40-38-22-8-6-18(7-9-22)33(43)44;;;/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 |

InChI 键 |

NEXGZHJENSOMLV-UHFFFAOYSA-K |

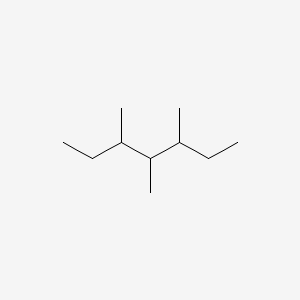

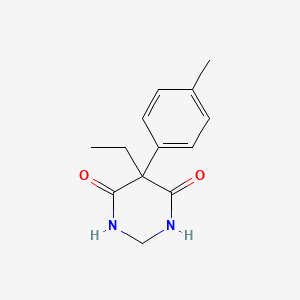

SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

规范 SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Calcomine Orange 2RS used for in plant virology research?

A1: Calcomine Orange 2RS, often used in combination with Luxol Brilliant Green BL, is a stain used to visualize viral inclusion bodies within plant cells under a light microscope. [, , ] These inclusion bodies are aggregates of viral proteins and nucleic acids that form during viral replication. Identifying these characteristic structures helps researchers diagnose viral infections in plants.

Q2: How does Calcomine Orange 2RS help identify viral infections?

A2: Different viruses can induce the formation of distinct inclusion bodies within infected plant cells. These inclusions vary in shape, size, and location within the cell. [] Calcomine Orange 2RS helps visualize these differences by staining the inclusion bodies a distinctive orange color, making them easily distinguishable from the surrounding plant cell structures. [, , ] This visual identification, combined with other diagnostic techniques, aids in confirming the presence and type of viral infection.

Q3: Can you give an example of how Calcomine Orange 2RS has been used to identify a specific virus?

A3: Researchers used Calcomine Orange 2RS staining to identify Tospovirus infection in Hosta plants. [] They observed characteristic Tospovirus cytoplasmic inclusions within the symptomatic leaf tissues, which helped confirm the diagnosis along with other molecular methods.

Q4: Are there limitations to using Calcomine Orange 2RS for viral identification?

A4: While a useful tool, Calcomine Orange 2RS staining alone cannot definitively diagnose a viral infection. It is crucial to combine this technique with other methods, such as electron microscopy for visualizing viral particles, serological assays for detecting viral proteins, and molecular techniques like PCR for identifying viral genetic material. [, , ]

Q5: Where can I find more information about Calcomine Orange 2RS and its use in plant virology?

A5: For detailed protocols and applications of Calcomine Orange 2RS staining in plant virology, resources like "Light and Electron Microscopy of Plant Virus Inclusions" by R.G. Christie and J.R. Edwardson are valuable references. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)-](/img/structure/B1607196.png)